

(E)-4-methyl-2-nonene chemical properties

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Compound of Interest

Compound Name: 2-Nonene, 4-methyl-, (E)-

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An In-depth Technical Guide on the Core Chemical Properties of (E)-4-methyl-2-nonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-methyl-2-nonene is an unsaturated aliphatic hydrocarbon with the molecular formula C₁₀H₂₀.^{[1][2]} As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond, making it a subject of interest for various chemical syntheses. This document provides a concise yet comprehensive overview of the known chemical and physical properties of (E)-4-methyl-2-nonene, summarizes critical safety and handling information, and presents a generalized workflow for its synthesis and characterization. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

The fundamental properties of (E)-4-methyl-2-nonene have been computationally predicted and, in some cases, determined experimentally through literature. These properties are essential for its handling, application in synthetic protocols, and purification.

Property	Value	Source
IUPAC Name	4-methylnon-2-ene	PubChem[1]
Synonyms	trans-4-Methyl-2-nonene	NIST[2]
CAS Number	121941-01-3	PubChem[1]
Molecular Formula	C10H20	PubChem[1], NIST[2]
Molecular Weight	140.27 g/mol	PubChem[1]
Boiling Point	146 °C (295 °F) - lit.	Sigma-Aldrich[3]
Melting Point	-81 °C (-114 °F) - lit.	Sigma-Aldrich[3]
Density	0.7631 g/cm ³ (estimate)	ChemicalBook[4]
Refractive Index	1.4177 (estimate)	ChemicalBook[4]
XLogP3	4.6	PubChem[1]

Spectroscopic Data

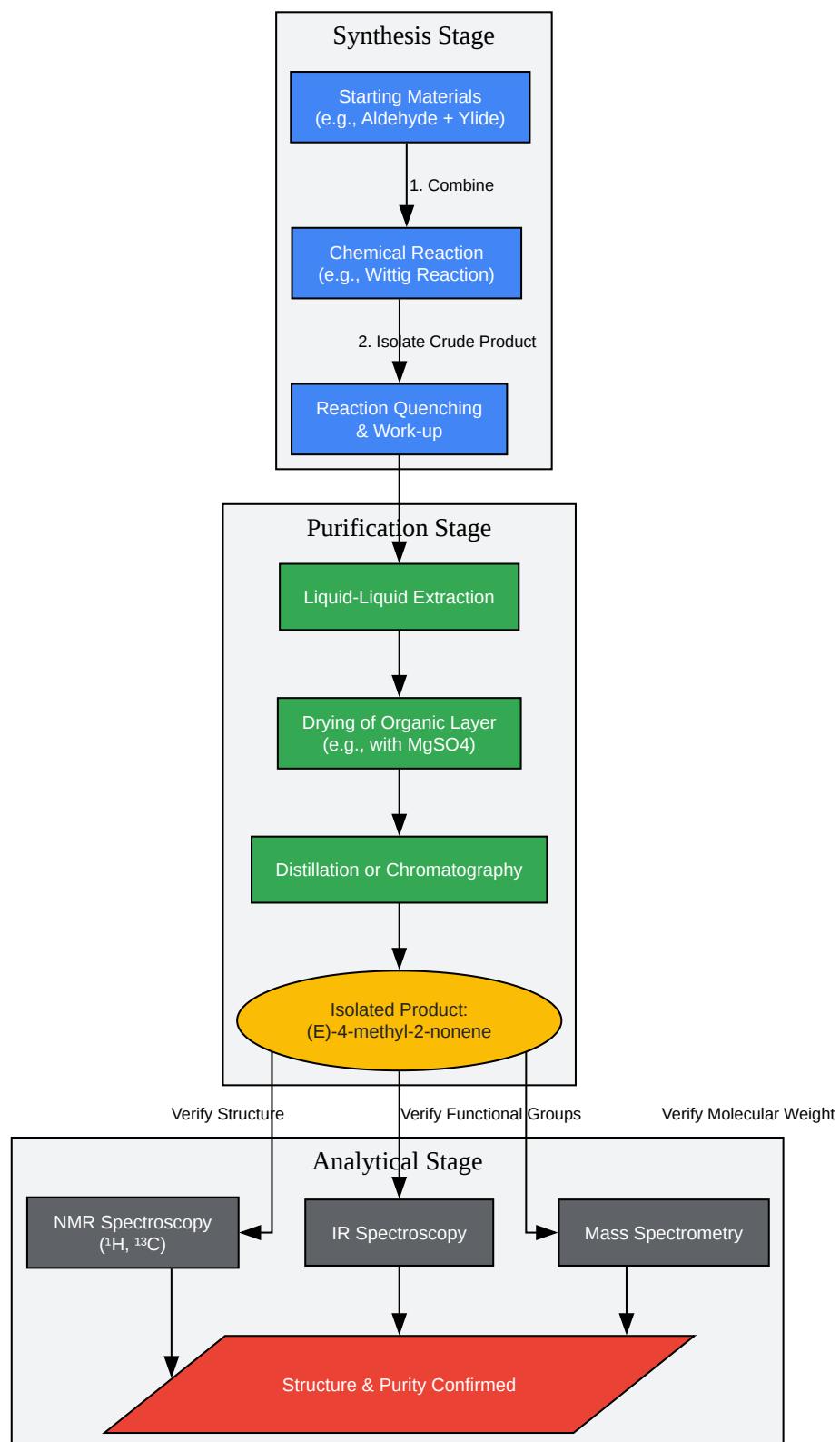
While specific spectral data sets for (E)-4-methyl-2-nonene are not available in the provided search results, the structure allows for the prediction of characteristic signals in key spectroscopic analyses:

- ¹H NMR: Protons on the double bond (vinylic protons) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The trans-coupling constant (J-value) for these protons would be expected to be in the range of 12-18 Hz, confirming the (E)-stereochemistry. Other signals would include multiplets for the allylic protons and the methine proton at the C4 position, as well as signals in the upfield region for the various methyl and methylene groups.
- ¹³C NMR: The two sp² hybridized carbons of the double bond would be expected to show signals in the range of 120-140 ppm. The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.
- IR Spectroscopy: A key signal would be the C=C stretch, which for a trans-disubstituted alkene typically appears around 1665-1675 cm⁻¹. A C-H out-of-plane bending vibration for the trans-alkene would be expected around 960-970 cm⁻¹.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of (E)-4-methyl-2-nonene are not readily available in public databases. However, a general synthetic approach can be conceptualized based on standard organic chemistry methodologies. A common method for creating a trans-alkene is the Wittig reaction, specifically using an unstabilized ylide, or an elimination reaction (e.g., E2) from a suitable precursor.

A generalized workflow for the synthesis, purification, and characterization is depicted below. This logical diagram outlines the necessary steps a researcher would take to produce and verify the compound.

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Caption: Generalized workflow for the synthesis and characterization of (E)-4-methyl-2-nonene.

Safety and Handling

(E)-4-methyl-2-nonene is classified as a hazardous substance. The following hazard statements and precautionary measures are derived from safety data sheets for the compound or structurally similar chemicals.[\[3\]](#)[\[5\]](#)

Hazard Statements:

- H226: Flammable liquid and vapor.[\[3\]](#)
- H304: May be fatal if swallowed and enters airways.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Measures:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[\[3\]](#)
- P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[3\]](#)
- P280: Wear protective gloves, eye protection, and face protection.[\[3\]](#)
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[\[3\]](#)
- P331: Do NOT induce vomiting.[\[3\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)

Handling should occur in a well-ventilated area or a chemical fume hood.[\[5\]](#) Use explosion-proof electrical equipment and only non-sparking tools.[\[3\]](#)

Conclusion

(E)-4-methyl-2-nonene is a flammable, irritant alkene with a defined set of physical properties. While detailed synthetic and analytical protocols are not widely published, its synthesis and characterization can be achieved through standard laboratory techniques. The data and guidelines presented in this document provide a foundational resource for researchers working with this compound, emphasizing the need for stringent safety protocols during its handling and use.

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